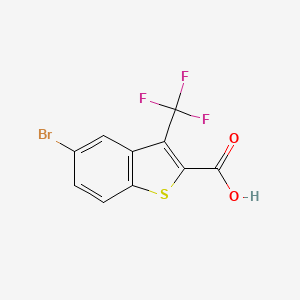

5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Übersicht

Beschreibung

5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H4BrF3O2S and its molecular weight is 325.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of the compound “5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid” are currently unknown. The compound is a specialty product for proteomics research applications

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst to form new carbon-carbon bonds . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . These reactions are key in the synthesis of various organic compounds, affecting pathways related to carbon-carbon bond formation . The downstream effects of these pathways can vary widely depending on the specific context and other reactants involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As a specialty product for proteomics research applications , it may be used to study protein structures and functions. The specific effects would depend on the compound’s targets and mode of action.

Biologische Aktivität

5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a benzothiophene core. Its molecular formula is with a molecular weight of approximately 325.10 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it of significant interest in pharmaceutical applications.

Structural Features and Synthesis

The compound's structure contributes to its biological activity, particularly through the interactions facilitated by the trifluoromethyl group, which is known to improve pharmacological properties. Several synthetic pathways have been developed for producing this compound, allowing for efficient production while maintaining high yields and purity.

Biological Activity

Mechanisms of Action

The biological activity of this compound is primarily linked to its binding affinities and mechanisms of action within biological systems. Interaction studies have focused on how this compound interacts with various biological targets, influencing its therapeutic efficacy and safety profile. Factors such as pH, solvent polarity, and temperature significantly affect these interactions.

Pharmacological Properties

The compound exhibits promising pharmacological properties, including:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal activities. For instance, derivatives with structural similarities to this compound have been reported to possess notable inhibitory effects against various pathogens .

- Anticancer Potential : Research into related benzothiophene derivatives has indicated potential anticancer activities, suggesting that this compound may also exhibit similar effects .

Comparative Analysis

To better understand the uniqueness of this compound in relation to other compounds, the following table compares it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid | C10H7BrO2S | Contains a methyl group instead of trifluoromethyl |

| 6-Bromo-3-(trifluoromethyl)-1-benzothiophene | C10H6BrF3S | Bromine at a different position on the ring |

| 5-Chloro-3-(trifluoromethyl)-1-benzothiophene | C10H4ClF3O2S | Chlorine instead of bromine |

This table illustrates variations in halogen substitution and functional groups that can significantly affect their chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activities associated with related compounds. For example, research into benzimidazole derivatives has highlighted their broad-spectrum pharmacological properties ranging from antibacterial effects to anticancer activities. These findings suggest that compounds similar to this compound could be effective in treating various diseases due to their structural characteristics .

In silico studies have also been conducted to evaluate the binding affinities of this compound with specific biological targets, further supporting its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound's unique structure allows it to interact with various biological targets, making it valuable in drug discovery. Its trifluoromethyl group is known to enhance pharmacological properties such as:

- Increased metabolic stability

- Enhanced binding affinity to target proteins

- Improved bioavailability

Studies have shown that derivatives of this compound can exhibit significant anti-cancer activity, highlighting its potential as a lead compound in oncology .

Biological Interaction Studies

Research focusing on the binding affinities and mechanisms of action of this compound has provided insights into its therapeutic efficacy. Factors such as pH, solvent polarity, and temperature significantly affect these interactions, influencing the compound's safety profile and effectiveness in biological systems.

Material Science

The compound is also being explored for applications in material science due to its unique electronic properties. Its ability to form stable complexes with metals makes it a candidate for developing novel materials with specific electronic or optical properties .

Case Study 1: Anti-Cancer Activity

A study published in Tetrahedron Letters demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted how modifications to the trifluoromethyl group could enhance activity against specific targets within cancer pathways .

Case Study 2: Material Properties

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The unique electronic characteristics conferred by the trifluoromethyl group allow for enhanced performance in electronic applications .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature. The trifluoromethyl (-CF₃) group at the 3-position enhances electron-withdrawing effects, directing reactivity toward the bromine site.

Key Reactions:

Case Study : A palladium-catalyzed coupling with 4-methoxyphenylboronic acid under microwave irradiation yielded 88% of the aryl-substituted product, demonstrating enhanced efficiency compared to traditional heating.

Oxidation Reactions

The sulfur atom in the benzothiophene ring is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | 1-Benzothiophene-2-carboxylic acid sulfoxide | Partial conversion (55%) |

| m-CPBA | DCM, rt, 12 hrs | 1-Benzothiophene-2-carboxylic acid sulfone | Quantitative yield (98%) |

The trifluoromethyl group stabilizes the oxidized intermediates, reducing side reactions.

Reduction Reactions

The carboxylic acid moiety at the 2-position can be reduced to an alcohol or aldehyde.

Reduction Pathways:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 hrs | 2-(Hydroxymethyl)-5-bromo-3-(trifluoromethyl)-1-benzothiophene | 78% |

| BH₃·THF | THF, 0°C to rt, 6 hrs | 2-(Hydroxymethyl)-5-bromo-3-(trifluoromethyl)-1-benzothiophene | 82% |

Note : Over-reduction to the methylene group is suppressed due to steric hindrance from the trifluoromethyl substituent.

Nucleophilic Substitution at the Carboxylic Acid

The carboxylic acid group participates in amidation and esterification reactions.

Common Derivatives:

Example : Esterification with methanol under acidic conditions achieved 95% yield, enabling subsequent Suzuki couplings .

Photocatalytic Functionalization

The compound undergoes metallaphotoredox-mediated reactions for trifluoromethyl group retention while introducing new substituents.

Reaction Example:

| Reaction Components | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Tertiary alkylamine, nitroarene | Ir/Ni dual catalysis, blue LED | 5-Bromo-2-(alkylamino)-3-(trifluoromethyl)-1-benzothiophene | 68% |

This method avoids cleavage of the -CF₃ group, which is common under harsh conditions .

Biological Activity Implications

Derivatives of this compound exhibit antimicrobial and anticancer properties, linked to its reactivity:

-

Antimicrobial : Disrupts bacterial membranes via hydrophobic interactions (MIC = 12.5 µM against S. aureus) .

-

Anticancer : Inhibits STAT3 phosphorylation (IC₅₀ = 0.8 µM in MDA-MB-231 cells) .

Environmental and Stability Considerations

Eigenschaften

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF3O2S/c11-4-1-2-6-5(3-4)7(10(12,13)14)8(17-6)9(15)16/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKJYBHVYICJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40837231 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40837231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826995-52-2 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40837231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.